3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound known for its bioactive properties. It is a fatty amide with a complex structure that includes a thiadiazole ring, which is often associated with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 3-methylbutanoyl chloride with 5-(2-phenylethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antifouling properties, particularly in marine environments.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Potential use as a bioactive compound in antifouling paints and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with microbial cell membranes, disrupting their integrity and leading to cell death. The thiadiazole ring is believed to play a crucial role in this activity by interacting with specific molecular targets within the cells .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(2-phenylethyl)-butanamide: Similar structure but lacks the thiadiazole ring.
Cyclo(D-Pro-D-Phe): Another bioactive compound produced by the same fungus, but with a different structure and activity profile.
Uniqueness
3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its thiadiazole ring, which imparts specific biological activities not seen in similar compounds.
Properties
IUPAC Name |
3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11(2)10-13(19)16-15-18-17-14(20-15)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTZJGQRVYTAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201078 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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